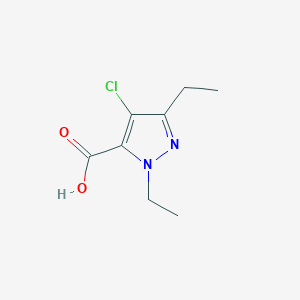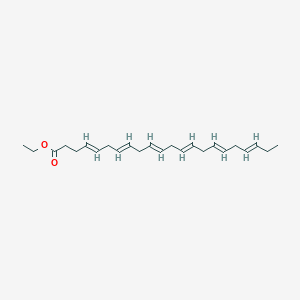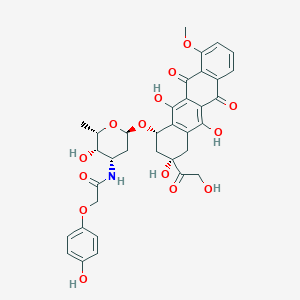
Methyl 2,6-dichlorobenzoate
Vue d'ensemble
Description
Methyl 2,6-dichlorobenzoate is an organic compound with the molecular formula C8H6Cl2O2 . It is a white to very pale yellow low melting solid .
Molecular Structure Analysis
The molecular structure of Methyl 2,6-dichlorobenzoate consists of a benzene ring substituted with two chlorine atoms and a methyl ester group . The molecular mass is 205 .Physical And Chemical Properties Analysis
Methyl 2,6-dichlorobenzoate appears as a white to very pale yellow low melting solid . It has a molecular mass of 205 and a refractive index of 1.5255-1.5305 (as melt) . Its density is predicted to be 1.355±0.06 g/cm3 .Applications De Recherche Scientifique
Reactivity and Potential Applications
- Theoretical and Experimental Studies : Methyl 2,5-dichlorobenzoate, closely related to Methyl 2,6-dichlorobenzoate, reacts with sulfur-centered nucleophiles through an SRN1 mechanism, producing mono- and disubstitution products. These products show promise as potential environmentally less toxic herbicides. Theoretical studies have provided insights into the reactivity of these compounds, considering the geometries and spin densities of radical anions and potential energy surfaces for dissociation (Uranga et al., 2012).
Molecular Structure Analysis
- FT-IR and Raman Spectra Studies : Methyl 2,5-dichlorobenzoate has been extensively studied for its molecular structure and vibrational spectra. Using Fourier transform infrared and Raman spectroscopy, its molecular structure in the solid phase has been analyzed, providing valuable data for theoretical calculations and helping in understanding its molecular behavior (Xuan & Zhai, 2011).
Applications in Polymer Synthesis
- Polymer Synthesis : Methyl 2,5-dichlorobenzoate was polymerized using a specific catalyst system to produce a precursor for poly(p-phenylene). This process demonstrates its potential application in the synthesis of advanced polymer materials with high electrical conductivity (Chaturvedi, Tanaka, & Kaeriyama, 1993).
Environmental and Analytical Chemistry
- Environmental Impact and Analysis : Studies on dichlorobenzoates, including Methyl 2,6-dichlorobenzoate, have focused on their environmental impact, particularly in groundwater. Methods for determining the presence of such compounds and their metabolites in groundwater samples have been developed, highlighting the importance of monitoring these substances in environmental health (Porazzi et al., 2005).
Bioremediation Studies
- Microbial Degradation : Research into the microbial degradation of chlorobenzoates, such as 2,6-dichlorobenzoic acid, a related compound to Methyl 2,6-dichlorobenzoate, reveals unique degradation pathways. These findings are crucial for developing bioremediation strategies to treat groundwater contaminated with these compounds (Raes et al., 2019).
Safety And Hazards
Methyl 2,6-dichlorobenzoate is considered toxic and is a moderate to severe irritant to the skin and eyes . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients . In case of contact with skin or eyes, it is advised to wash with copious amounts of water and seek medical advice . It is also recommended to avoid inhalation and contact with skin, eyes, and clothing .
Propriétés
IUPAC Name |
methyl 2,6-dichlorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O2/c1-12-8(11)7-5(9)3-2-4-6(7)10/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEYGSGDIWJDORA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC=C1Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20344796 | |
| Record name | Methyl 2,6-dichlorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20344796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2,6-dichlorobenzoate | |
CAS RN |
14920-87-7 | |
| Record name | Methyl 2,6-dichlorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20344796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(4-phenylbutoxy)-N-[3-(2H-tetrazol-5-yl)-2,3-dihydro-1,4-benzodioxin-5-yl]benzamide](/img/structure/B164810.png)










![1-[5-(3-Hydroxyprop-1-ynyl)-2-thienyl]ethan-1-one](/img/structure/B164849.png)